

N-(2-Ethoxyethyl)piperazine IUPAC nomenclature and synonyms

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Compound of Interest

Compound Name: 1-(2-Ethoxyethyl)piperazine

Cat. No.: B078953

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An In-Depth Technical Guide to **1-(2-Ethoxyethyl)piperazine** for Researchers and Drug Development Professionals

Introduction

1-(2-Ethoxyethyl)piperazine is a substituted piperazine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional structure, featuring a nucleophilic secondary amine within the piperazine ring and an ether linkage, makes it a versatile intermediate for constructing more complex molecules. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.^[1] This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of **1-(2-Ethoxyethyl)piperazine**, tailored for professionals in research and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is foundational to all scientific work. The nomenclature and identifiers for **1-(2-Ethoxyethyl)piperazine** are standardized across major chemical databases.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **1-(2-ethoxyethyl)piperazine**.^[2] This name precisely describes the ethoxyethyl substituent attached to one of the nitrogen atoms of the piperazine ring.

Synonyms and Identifiers

In literature and commercial listings, the compound is known by several synonyms. Being aware of these is crucial for comprehensive literature searches and procurement.

- N-(2-Ethoxyethyl)piperazine
- The CAS Registry Number, a unique identifier, is 13484-38-3.^[3]

For unambiguous digital representation, the following identifiers are used:

- SMILES: CCOCCN1CCNCC1^[2]
- InChI: InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3^[3]

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References

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- 2. 1-(2-Ethoxyethyl)piperazine | C₈H₁₈N₂O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Ethoxyethyl)piperazine 97 13484-38-3 [sigmaaldrich.com]
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